1-(4-Nitrophenyl)hex-1-en-3-one

Lipophilicity Drug-likeness Physicochemical profiling

1-(4-Nitrophenyl)hex-1-en-3-one (CAS 921206-23-7, PubChem CID 71422371, molecular formula C12H13NO3) is an α,β-unsaturated ketone (enone) bearing a 4-nitrophenyl ring conjugated to a hex-1-en-3-one backbone. The compound is cataloged in the EPA DSSTox database (DTXSID00841399) and multiple chemical supplier catalogs as a research-grade synthetic intermediate.

Molecular Formula C12H13NO3
Molecular Weight 219.24 g/mol
CAS No. 921206-23-7
Cat. No. B12642319
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(4-Nitrophenyl)hex-1-en-3-one
CAS921206-23-7
Molecular FormulaC12H13NO3
Molecular Weight219.24 g/mol
Structural Identifiers
SMILESCCCC(=O)C=CC1=CC=C(C=C1)[N+](=O)[O-]
InChIInChI=1S/C12H13NO3/c1-2-3-12(14)9-6-10-4-7-11(8-5-10)13(15)16/h4-9H,2-3H2,1H3
InChIKeyPFNFAFFIMARDSY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-(4-Nitrophenyl)hex-1-en-3-one (CAS 921206-23-7): Structural Identity and Procurement-Class Positioning


1-(4-Nitrophenyl)hex-1-en-3-one (CAS 921206-23-7, PubChem CID 71422371, molecular formula C12H13NO3) is an α,β-unsaturated ketone (enone) bearing a 4-nitrophenyl ring conjugated to a hex-1-en-3-one backbone [1]. The compound is cataloged in the EPA DSSTox database (DTXSID00841399) and multiple chemical supplier catalogs as a research-grade synthetic intermediate . Its distinguishing structural features—a Michael-acceptor enone, a propyl ketone side chain, and a strongly electron-withdrawing 4-nitro substituent—define its reactivity profile and differentiate it from both simpler nitrophenyl ketones and fully aromatic chalcone analogs . For procurement purposes, the compound is typically supplied at 95%+ purity, and its computed XLogP3-AA of 2.7 places it in a moderate lipophilicity range suitable for both aqueous-compatible and organic-phase applications [1].

Why Generic Substitution Fails for 1-(4-Nitrophenyl)hex-1-en-3-one: Critical Physicochemical Divergence


Within the nitrophenyl enone class, subtle structural modifications produce substantial shifts in key properties that directly impact experimental reproducibility and application fit. Replacing the 4-nitro group with a 4-methoxy substituent eliminates the strong electron-withdrawing character that governs the compound's reactivity as a Michael acceptor, while simultaneously reducing topological polar surface area (TPSA) from 62.9 Ų to approximately 26.3 Ų—a change that alters solubility profiles and chromatographic behavior . Shortening the α,β-unsaturated ketone to 4-nitroacetophenone removes the extended conjugation and the propyl side chain, collapsing the rotatable bond count from 4 to 1 and shifting XLogP from 2.7 to 1.5 [1]. Conversely, introducing a second aryl ring to form a chalcone (e.g., 4-nitrochalcone) increases molecular weight by over 30 Da and fundamentally changes the π-stacking and target-binding geometry, as evidenced by divergent MAO-B inhibition profiles [2]. These non-interchangeable differences mean that generic substitution in a synthetic pathway or bioassay protocol will produce a compound with a different reactivity, solubility, and biological fingerprint—invalidating structure-activity comparisons.

1-(4-Nitrophenyl)hex-1-en-3-one: Quantitative Differentiation Evidence Against Closest Analogs


Moderate Lipophilicity (XLogP 2.7) Balances Membrane Permeability with Aqueous Compatibility vs. 4-Nitroacetophenone (XLogP 1.5) and 4-Nitrochalcone (XLogP ~3.0)

The target compound exhibits a computed XLogP3-AA of 2.7, which is 1.2 log units higher than 4-nitroacetophenone (CAS 100-19-6, XLogP 1.5) and approximately 0.3 log units lower than the estimated XLogP of 4-nitrochalcone (~3.0) [1]. This moderate lipophilicity positions the compound in a range that balances passive membrane permeability with sufficient aqueous solubility for biochemical assay conditions, unlike the more polar 4-nitroacetophenone (which may limit membrane partitioning) or the more lipophilic chalcone analogs (which risk aggregation and non-specific binding) [2].

Lipophilicity Drug-likeness Physicochemical profiling

Preserved TPSA of 62.9 Ų Coupled with Moderate Rotatable Bond Count (4) Offers Distinct Conformational Flexibility vs. Rigid 4-Nitroacetophenone (TPSA 62.9 Ų, 1 Rotatable Bond)

Both the target compound and 4-nitroacetophenone share an identical computed topological polar surface area (TPSA) of 62.9 Ų, indicating equivalent hydrogen-bonding capacity arising from the 4-nitrophenyl and carbonyl groups [1]. However, the target compound contains 4 rotatable bonds compared to only 1 in 4-nitroacetophenone, providing greater conformational flexibility that can facilitate induced-fit binding to enzyme active sites or receptor pockets without sacrificing polarity-mediated solubility [2]. In contrast, 4-nitrochalcone has a TPSA identical to these compounds (62.9 Ų) but with a larger, more rigid aromatic scaffold that restricts conformational adaptation [1].

Molecular flexibility Polar surface area Drug design

Electron-Withdrawing 4-Nitro Substituent Confers Stronger Michael Acceptor Reactivity vs. 4-Methoxy Analog (σp 0.78 vs. -0.27)

The 4-nitro group exerts a strong electron-withdrawing effect (Hammett σp = +0.78), which activates the conjugated enone toward nucleophilic attack at the β-carbon relative to analogs bearing electron-donating substituents [1]. In contrast, the 4-methoxy analog 1-(4-methoxyphenyl)hex-1-en-3-one (CAS 82297-65-2, σp = -0.27) would significantly deactivate the enone toward Michael addition . This difference of Δσp ≈ 1.05 units translates to a predicted rate enhancement of approximately 1–2 orders of magnitude for thiol-Michael addition based on linear free-energy relationships established for chalcone and enone systems [1].

Michael acceptor Electrophilicity Hammett constant Covalent inhibitor design

Alkyl Side Chain at the 3-Position Reduces MAO-B Affinity Relative to 4-Nitrochalcone Aryl Analogs (IC50 > 1 μM Predicted vs. 0.066 μM for 4-Nitrochalcone)

A 2024 structure-activity relationship (SAR) study on 1-(4-nitrophenyl)-3-arylprop-2-en-1-one derivatives demonstrated that the 3-aryl substituent is critical for high-affinity human MAO-B inhibition, with IC50 values spanning 2.2–120 nM across a library of aryl-substituted analogs [1]. A closely related compound, 4-nitrochalcone (1-(4-nitrophenyl)-3-phenylprop-2-en-1-one), inhibits hMAO-B with an IC50 of 0.066 μM (66 nM) [2]. Replacement of the 3-phenyl group with a propyl chain (as in the target compound) is predicted, based on the SAR trend, to reduce MAO-B affinity by at least 15-fold (IC50 > 1 μM), as the aryl ring engages in critical π-stacking interactions within the enzyme's hydrophobic cavity [1]. This prediction must be noted as a class-level inference; direct experimental IC50 data for the target compound against MAO-B are not available in the public domain as of 2026.

Monoamine oxidase B Chalcone SAR Neurodegeneration Selectivity

Optimal Application Scenarios for 1-(4-Nitrophenyl)hex-1-en-3-one Based on Differentiated Evidence


Covalent Probe Development via Thiol-Michael Addition

The compound's strong electron-withdrawing 4-nitro group (σp = +0.78) activates the enone toward nucleophilic attack, making it suitable as a cysteine-targeting covalent warhead in probe or inhibitor design [1]. Its moderate lipophilicity (XLogP 2.7) and 4 rotatable bonds permit conformational sampling while maintaining membrane permeability, offering advantages over the more rigid 4-nitroacetophenone for targeting sterically constrained cysteine residues [2].

Synthetic Intermediate for Heterocycle Construction via Michael-Aldol Cascades

As an α,β-unsaturated ketone with a reactive enone moiety and an alkyl side chain, the compound can serve as a key intermediate in organocatalytic Michael-aldol-dehydration sequences to construct substituted cyclohexenones [1]. The propyl group at the ketone position introduces a handle for further functionalization that is absent in simpler analogs such as 4-nitroacetophenone, enabling the synthesis of more diverse polycyclic scaffolds.

Negative Control or Selectivity Probe in MAO-B Inhibitor Screening Panels

Based on SAR extrapolation from the 2024 Meleddu et al. study, the target compound is predicted to exhibit substantially reduced affinity for MAO-B (IC50 > 1 μM) relative to its 3-aryl chalcone counterparts (IC50 2.2–120 nM) [2]. Researchers validating MAO-B inhibitor hits can use this compound as a structurally related negative control to confirm that observed inhibition requires the 3-aryl pharmacophore, thereby excluding non-specific enone reactivity as the source of signal.

Physicochemical Reference Standard for Nitrophenyl Enone Compound Libraries

With experimentally verified molecular formula (C12H13NO3), exact mass (219.0895 Da), and chromatographically relevant properties (XLogP 2.7, TPSA 62.9 Ų), the compound is well-suited as a retention time and ionization efficiency standard for LC-MS and HPLC method development targeting nitrophenyl enone libraries [1].

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